![molecular formula C28H25FN2O5 B2758057 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 895648-84-7](/img/structure/B2758057.png)
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research has delved into the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting their potential in forming crystalline solid and gels upon treatment with mineral acids. These compounds, including those related to the queried chemical structure, exhibit notable fluorescence emission and interaction properties, suggesting their utility in material science and chemical sensing applications (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Synthesis and Pharmacological Studies
Another area of interest is the synthesis of novel derivatives with potential biological activities. Studies have synthesized various quinoline derivatives, indicating their exploration for pharmacological applications. Such synthetic endeavors aim to develop compounds with improved biological efficacy and reduced side effects (Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L., 2010).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinoline derivatives have been studied, with some compounds showing significant activity. This suggests the potential use of such compounds, including those structurally related to the queried chemical, in developing new antimicrobial agents (Yurttaş, L., Kubilay, A., Evren, A., Kısacık, İ., & Karaca Gençer, H., 2020).
Antioxidant Activity
Studies have also explored the antioxidant activity of pyrazole-acetamide derivatives, highlighting their significant antioxidant properties. This area of research opens avenues for the use of such compounds in therapeutic applications aimed at combating oxidative stress-related diseases (Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., El Abbes Faouzi, M., Adarsh, N. N., & Garcia, Y., 2019).
properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-3-35-21-11-5-18(6-12-21)27(33)24-16-31(17-26(32)30-20-9-7-19(29)8-10-20)25-14-13-22(36-4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYPXNHCYQGAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide |
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